4-Propoxybenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

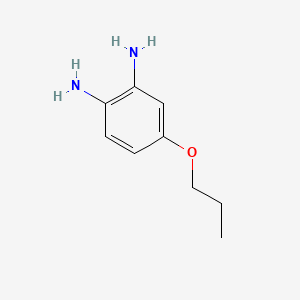

Structure

3D Structure

Properties

IUPAC Name |

4-propoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAOMJOZLSTWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204735 | |

| Record name | 4-Propoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56190-17-1 | |

| Record name | 4-Propoxy-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56190-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxybenzene-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056190171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propoxybenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Propoxybenzene-1,2-diamine chemical properties and structure

An In-depth Technical Guide to 4-Propoxybenzene-1,2-diamine: Chemical Properties, Structure, and Synthetic Applications

Abstract

This compound is an aromatic organic compound that serves as a versatile intermediate in various fields of chemical synthesis, from dye production to pharmaceutical research. Its unique structure, featuring a benzene ring substituted with two adjacent amino groups and a propoxy group, provides a scaffold for the construction of complex heterocyclic systems. This guide offers a comprehensive overview of the chemical and physical properties of this compound, delves into its molecular structure, outlines a plausible synthetic pathway, and discusses its reactivity and potential applications, particularly for professionals in drug development and materials science.

Introduction

The o-phenylenediamine moiety is a cornerstone in synthetic organic chemistry, renowned for its utility in forming a wide array of heterocyclic compounds such as benzimidazoles, quinoxalines, and phenazines. The introduction of a 4-propoxy substituent onto this core structure modulates the electronic properties and lipophilicity of the molecule, making this compound a valuable building block for fine-tuning the characteristics of target compounds. This document aims to provide researchers and scientists with a detailed technical resource on this compound, consolidating its known properties and outlining its synthetic potential.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1] Its fundamental properties are summarized in the table below. The presence of two amino groups allows for hydrogen bonding, which influences its melting point and solubility. While it has poor solubility in water, it is soluble in various organic solvents, a common characteristic for such aromatic amines.[1]

| Property | Value | Source |

| CAS Number | 56190-17-1 | [2][3] |

| Molecular Formula | C₉H₁₄N₂O | [1][2] |

| Molecular Weight | 166.22 g/mol | [2][3] |

| Appearance | White or off-white crystalline solid | [1] |

| Melting Point | 100-105 °C | [1] |

| Solubility | Poorly soluble in water; Soluble in alcohols and ethers. | [1] |

| Purity (Commercial) | Typically ≥98% | [2][3] |

| Stability | Relatively stable; may decompose at high temperatures or in the presence of strong acids or oxidizing agents. | [1] |

Molecular Structure and Spectroscopic Analysis

The structure of this compound is defined by a benzene ring with two amino groups at positions 1 and 2, and a propoxy group at position 4. This arrangement dictates its chemical reactivity and spectroscopic signature.

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy chain, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the asymmetric substitution. The propoxy group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the oxygen atom. The amine protons would appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of 3200-3400 cm⁻¹ (typically two bands for a primary amine).[4] Aromatic C-H stretching would be observed around 3000-3150 cm⁻¹. The C-O stretching of the ether linkage would appear in the 1000-1300 cm⁻¹ region.[4]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (166.22 g/mol ).

Synthesis and Reactivity

Proposed Synthetic Route

A plausible and common method for the synthesis of substituted o-phenylenediamines involves the reduction of a corresponding nitroaniline precursor.[5][6] The synthesis of this compound can be envisioned as a multi-step process starting from a commercially available precursor.

References

Synthesis of 4-Propoxybenzene-1,2-diamine from 4-Propoxyaniline: A Technical Guide

Executive Summary

This technical guide provides a comprehensive, in-depth methodology for the synthesis of 4-propoxybenzene-1,2-diamine, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 4-propoxyaniline. The described synthetic pathway is a robust two-stage process involving an initial regioselective nitration to yield the intermediate 4-propoxy-2-nitroaniline, followed by a clean and efficient catalytic hydrogenation to afford the target diamine. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles, comparative analysis of methods, and critical safety information necessary for successful and safe execution.

Introduction

This compound is an important organic intermediate characterized by a benzene ring substituted with a propoxy group and two adjacent amine functionalities.[1] This specific arrangement of functional groups makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles, quinoxalines, and phenazines. These heterocyclic scaffolds are core components in many pharmacologically active compounds and advanced materials.[2] The controlled and efficient synthesis of this diamine is therefore a critical enabling step for discovery and development programs in these fields.

This guide details a reliable and scalable synthetic route starting from 4-propoxyaniline, focusing on practical execution, mechanistic clarity, and safety.

Synthetic Strategy Overview

The conversion of 4-propoxyaniline to this compound is most effectively achieved through a two-step sequence:

-

Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro (-NO₂) group at the position ortho to the amine.

-

Reduction: Conversion of the nitro group to a second amine (-NH₂) group.

The primary challenge lies in achieving the correct regioselectivity during the nitration step. Both the amino (-NH₂) and propoxy (-OC₃H₇) groups are activating, ortho-, para-directing substituents.[3] Since the para-position relative to the amino group is occupied by the propoxy group, electrophilic attack is directed to the ortho-positions. However, direct nitration of anilines with strong acid mixtures (e.g., HNO₃/H₂SO₄) is often problematic, leading to oxidation of the aniline and the formation of the meta-directing anilinium ion in the acidic medium, which results in poor yields and product mixtures.[4][5]

To circumvent these issues, a more controlled, three-stage approach for the first step is employed:

-

2.1 Protection: The amino group of 4-propoxyaniline is first protected as an acetamide. This moderates its activating effect, prevents oxidation, and ensures ortho-nitration due to steric and electronic factors.[3][6]

-

2.2 Nitration: The resulting N-(4-propoxyphenyl)acetamide is then nitrated under controlled conditions.

-

2.3 Deprotection: The acetyl group is removed via hydrolysis to yield the key intermediate, 4-propoxy-2-nitroaniline.

This sequence is analogous to established industrial processes for producing similar substituted nitroanilines, ensuring high selectivity and yield.[7] The subsequent reduction of the nitro intermediate is a well-established transformation, with catalytic hydrogenation being the preferred method due to its high efficiency and clean reaction profile.[8]

Reaction Pathway Diagram

The overall synthetic transformation is illustrated below.

Caption: Overall synthetic route from 4-propoxyaniline to this compound.

Step 1: Synthesis of 4-Propoxy-2-nitroaniline

This stage involves the protection of the amine, regioselective nitration, and subsequent deprotection.

Detailed Experimental Protocol

Part A: Acetylation of 4-Propoxyaniline

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-propoxyaniline (10.0 g, 66.1 mmol) and glacial acetic acid (30 mL).

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add acetic anhydride (7.4 g, 72.7 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water while stirring. The N-(4-propoxyphenyl)acetamide product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum. The yield is typically >95%.

Part B: Nitration of N-(4-propoxyphenyl)acetamide

-

Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the dried N-(4-propoxyphenyl)acetamide (10.0 g, 51.7 mmol) to concentrated sulfuric acid (40 mL) in portions, ensuring the temperature is maintained below 25 °C. Stir until all the solid has dissolved.

-

Cooling: Cool the solution to -5 to 0 °C using an ice-salt bath.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 4.5 mL, ~62 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

-

Reagent Addition: Add the cold nitrating mixture dropwise to the acetanilide solution over 30-45 minutes. Causality: A slow, controlled addition at low temperature is critical to prevent over-nitration and unwanted side reactions. The temperature of the reaction mixture must be rigorously maintained below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. A yellow solid, N-(4-propoxy-2-nitrophenyl)acetamide, will precipitate.

-

Isolation: Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash extensively with cold water until the washings are neutral to litmus paper, and then dry.

Part C: Hydrolysis of N-(4-propoxy-2-nitrophenyl)acetamide

-

Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, suspend the dried nitro-acetamide intermediate (10.0 g, 42.0 mmol) in a mixture of ethanol (60 mL) and concentrated hydrochloric acid (30 mL).

-

Reaction: Heat the mixture to reflux using a heating mantle. The solid will gradually dissolve. Continue refluxing for 2-3 hours until TLC analysis (e.g., using 3:1 Hexane:Ethyl Acetate) indicates the complete disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 250 mL of ice-cold water.

-

Neutralization: Carefully neutralize the solution by the slow addition of aqueous sodium hydroxide (e.g., 20% w/v) until the pH is approximately 7-8. The product, 4-propoxy-2-nitroaniline, will precipitate as a bright orange or yellow solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize from an ethanol/water mixture to obtain pure 4-propoxy-2-nitroaniline.

Step 2: Catalytic Reduction of 4-Propoxy-2-nitroaniline

The reduction of the nitro group is efficiently achieved via catalytic hydrogenation. This method is highly selective, produces water as the only by-product, and the catalyst can be easily removed by filtration.[8]

Detailed Experimental Protocol

-

Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), add 4-propoxy-2-nitroaniline (5.0 g, 25.5 mmol) and ethanol (100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~250 mg, 5 mol% Pd) to the solution. Trustworthiness: The catalyst should be handled carefully; it is pyrophoric when dry and can ignite flammable solvents. It is best added as a slurry in a small amount of the reaction solvent.

-

Hydrogenation: Seal the vessel, purge it several times with nitrogen or argon, and then introduce hydrogen gas (H₂). Pressurize the vessel to 40-50 psi or maintain a hydrogen atmosphere using a balloon.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction progress by observing hydrogen uptake or by TLC analysis until the starting material is fully consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite is used to prevent the fine catalyst particles from passing through the filter paper and to avoid clogging. The filter cake should be washed with a small amount of ethanol and must not be allowed to dry in the air to prevent ignition.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often obtained as an off-white or pale crystalline solid which may darken on exposure to air and light.[4]

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) or by column chromatography on silica gel.

Experimental Workflow and Data Summary

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Reagent and Yield Summary Table

| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Product Purity |

| 1A | 4-Propoxyaniline | Acetic Anhydride | Acetic Acid | >95% | >98% |

| 1B | N-(4-propoxyphenyl)acetamide | HNO₃, H₂SO₄ | H₂SO₄ | 85-90% | >95% (crude) |

| 1C | N-(4-propoxy-2-nitrophenyl)acetamide | HCl | Ethanol/Water | >90% | >99% (after recryst.) |

| 2 | 4-Propoxy-2-nitroaniline | H₂, 10% Pd/C | Ethanol | >95% | >98% |

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

-

4-Propoxyaniline: Harmful if swallowed or in contact with skin.

-

Acetic Anhydride & Glacial Acetic Acid: Corrosive and cause severe skin burns and eye damage.

-

Concentrated Sulfuric and Nitric Acids: Highly corrosive and strong oxidizing agents. Handle with extreme care. Nitration reactions are highly exothermic and have the potential for runaway reactions if not properly cooled.

-

Nitroanilines: Nitroaromatic compounds are toxic and may be harmful if inhaled, swallowed, or absorbed through the skin.[5]

-

Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. Handle in an inert atmosphere or as a wet paste. The filter cake after hydrogenation should be kept wet and disposed of according to institutional guidelines for heavy metal waste.

-

Hydrogen Gas: Highly flammable. Ensure there are no sources of ignition in the vicinity of the hydrogenation setup.

References

- 1. 1,4-DI-N-PROPOXYBENZENE(3898-41-7) 1H NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]

- 4. chempanda.com [chempanda.com]

- 5. books.rsc.org [books.rsc.org]

- 6. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 7. Critical review on the chemical reduction of nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 4-Propoxybenzene-1,2-diamine (CAS: 56190-17-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Propoxybenzene-1,2-diamine (CAS No. 56190-17-1), a valuable building block in synthetic and medicinal chemistry. This document delves into its chemical and physical properties, outlines a validated synthetic pathway, details its analytical characterization, and explores its applications in the synthesis of heterocyclic compounds with potential pharmacological activity. Furthermore, this guide provides essential safety and handling information to ensure its proper use in a laboratory setting.

Introduction

This compound, also known as 4-propoxy-o-phenylenediamine, is an aromatic diamine that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two adjacent amino groups and a propoxy group, makes it a key precursor for the construction of various heterocyclic systems, particularly benzimidazoles and quinoxalines. These heterocyclic scaffolds are of significant interest in drug discovery due to their presence in a wide range of biologically active compounds. The propoxy group can influence the molecule's lipophilicity and metabolic stability, potentially imparting favorable pharmacokinetic properties to its derivatives. This guide aims to be a key resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 56190-17-1 | |

| Molecular Formula | C₉H₁₄N₂O | |

| Molecular Weight | 166.22 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 100-105 °C | |

| Boiling Point | 324.2 ± 22.0 °C (Predicted) | |

| Density | 1.100 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Poorly soluble in water; soluble in organic solvents such as alcohols and ethers. |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from a commercially available precursor. The general strategy is the propoxylation of a suitably substituted phenol followed by the reduction of a nitro group to an amine.

Synthesis of the Precursor: 4-Nitro-2-propoxyaniline

While a direct protocol for 4-propoxy-2-nitroaniline was not found in the immediate search, a closely related synthesis for 4-propylthio-2-nitroaniline from o-nitroaniline provides a strong basis for a proposed synthesis. A plausible route would involve the Williamson ether synthesis.

Reduction of 4-Propoxy-2-nitroaniline to this compound

The key step in the synthesis is the reduction of the nitro group of 4-propoxy-2-nitroaniline. Catalytic hydrogenation is a widely used and effective method for this transformation.

Step-by-Step Protocol (Based on analogous reactions):

Step 1: Synthesis of 4-Propoxy-2-nitroaniline (Intermediate)

-

To a solution of 4-hydroxy-2-nitroaniline in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add 1-bromopropane dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-propoxy-2-nitroaniline.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve 4-propoxy-2-nitroaniline in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Causality behind Experimental Choices:

-

The choice of a base in Step 1 is crucial for the deprotonation of the phenolic hydroxyl group to facilitate the nucleophilic attack on 1-bromopropane.

-

Catalytic hydrogenation in Step 2 is a clean and efficient method for the reduction of aromatic nitro groups, often proceeding with high yields and minimal side products.

Analytical Characterization

While specific, publicly available spectra for this compound are limited, the expected analytical data can be predicted based on its structure and data from analogous compounds. Commercial suppliers often provide characterization data upon request.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propoxy group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen). The aromatic region will display signals for the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the amino and propoxy substituents. The protons of the two amino groups will likely appear as broad singlets.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The three carbons of the propoxy group will appear in the aliphatic region, while the six carbons of the benzene ring will be in the aromatic region.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.22 g/mol ). Fragmentation patterns would likely involve the loss of the propoxy group or parts of it.

High-Performance Liquid Chromatography (HPLC)

An HPLC method for the analysis of this compound has been reported using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry compatible applications, formic acid can be used instead of phosphoric acid.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of heterocyclic compounds, particularly benzimidazoles and quinoxalines. The vicinal diamine functionality is highly reactive and readily undergoes cyclocondensation reactions with various electrophiles.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be condensed with aldehydes or carboxylic acids to form 2-substituted benzimidazoles.

General Protocol for Benzimidazole Synthesis:

-

A mixture of this compound and a substituted aldehyde or carboxylic acid is heated in a suitable solvent, often with an acid or catalyst.

-

The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to afford the benzimidazole ring system.

-

Various catalysts, including mineral acids, Lewis acids, and solid-supported catalysts, have been employed to facilitate this reaction.

The resulting 5-propoxy-2-substituted benzimidazoles are of interest as potential therapeutic agents. For instance, albendazole, a broad-spectrum anthelmintic, is a benzimidazole derivative, and analogues with different alkoxy groups are of interest for developing new antiparasitic drugs.

Synthesis of Quinoxalines

Quinoxalines are another important class of N-heterocycles with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Protocol for Quinoxaline Synthesis:

-

This compound is reacted with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal) in a suitable solvent, such as ethanol or acetic acid.

-

The reaction is often carried out at room temperature or with gentle heating and can be catalyzed by acids.

-

The reaction proceeds via a double condensation to form the pyrazine ring fused to the benzene ring, yielding a substituted quinoxaline.

The propoxy group in the resulting quinoxaline derivatives can modulate their physicochemical properties and biological activity.

Safety and Handling

A Safety Data Sheet (SDS) for this compound is available from suppliers such as CymitQuimica and Capot Chemical. The following information is a summary of the key safety considerations.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Sensitization: May cause an allergic skin reaction.

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles and quinoxalines, which are of significant interest in medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through the reduction of a nitroaniline precursor. The presence of the propoxy group offers a handle for modulating the lipophilicity and other pharmacokinetic properties of its derivatives. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides a solid foundation of technical information for researchers and scientists working with this compound.

solubility of 4-Propoxybenzene-1,2-diamine in organic solvents

An In-depth Technical Guide to the Solubility of 4-Propoxybenzene-1,2-diamine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on fundamental chemical principles and comparative analysis with structurally analogous compounds. We delve into the physicochemical properties of this compound, offering a theoretical yet practical understanding of its behavior in a range of common organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work. A detailed, step-by-step experimental protocol for precise solubility determination is also provided to facilitate the generation of in-house data.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a substituted aromatic diamine with significant potential in medicinal chemistry and organic synthesis. Its molecular structure, featuring a benzene ring with two adjacent amino groups and a propoxy substituent, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic activity. The successful application of this compound in any synthetic or formulation process is fundamentally dependent on its solubility in organic solvents. A thorough understanding of its solubility profile is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction rates and yields. Selecting a solvent in which this compound is sufficiently soluble is a critical first step in reaction design.

-

Purification and Crystallization: The purification of synthetic intermediates and final products often relies on techniques such as recrystallization and chromatography, both of which are governed by the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation Development: In the context of drug development, the ability to formulate a compound into a stable and bioavailable dosage form is directly linked to its solubility characteristics.

This guide aims to provide a robust framework for understanding and predicting the solubility of this compound, thereby enabling its effective use in research and development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O | |

| Molecular Weight | 166.22 g/mol | |

| Appearance | White or off-white crystalline solid | |

| Melting Point | 100-105 °C | |

| Water Solubility | Poorly soluble | |

| General Organic Solvent Solubility | Soluble in alcohols and ethers |

The molecular structure of this compound reveals several key features that govern its solubility:

-

Polar Functional Groups: The two amino (-NH₂) groups are capable of acting as both hydrogen bond donors and acceptors. The oxygen atom in the propoxy (-OCH₂CH₂CH₃) group can act as a hydrogen bond acceptor. These groups contribute to the molecule's polarity.

-

Nonpolar Moiety: The benzene ring and the propyl chain of the propoxy group are nonpolar and hydrophobic.

The overall solubility of the molecule in a given solvent will be determined by the interplay between these polar and nonpolar characteristics.

Predicted Solubility Profile in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the qualitative solubility of this compound in a range of common organic solvents. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can engage in hydrogen bonding with the amino and propoxy groups of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. | |

| Isopropanol | Moderately Soluble | The bulkier isopropyl group may slightly hinder solvation compared to methanol and ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent that can effectively solvate the polar functional groups of the diamine. |

| N,N-Dimethylformamide (DMF) | Soluble | DMF is another highly polar aprotic solvent that should readily dissolve the compound. | |

| Acetonitrile | Moderately Soluble | Acetonitrile has a moderate polarity and should be a reasonable solvent. | |

| Acetone | Moderately Soluble | The ketone group in acetone can act as a hydrogen bond acceptor, facilitating dissolution. | |

| Nonpolar Aromatic | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking, but the overall polarity mismatch will limit solubility. |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | DCM has a moderate polarity and is often a good solvent for a wide range of organic compounds. |

| Chloroform | Moderately Soluble | Similar to DCM, chloroform should be a suitable solvent. | |

| Ethers | Diethyl Ether | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is compatible with the solute. |

| Tetrahydrofuran (THF) | Soluble | THF is a polar ether that is generally a better solvent than diethyl ether for moderately polar compounds. | |

| Nonpolar Aliphatic | Hexane | Insoluble | As a nonpolar hydrocarbon, hexane will not effectively solvate the polar amino and propoxy groups. |

It is important to note that temperature can significantly influence solubility. For most solid solutes, solubility increases with increasing temperature.

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Thermal Stability and Decomposition Profile of 4-Propoxybenzene-1,2-diamine

An In-Depth Technical Guide:

Executive Summary

4-Propoxybenzene-1,2-diamine is an aromatic amine derivative increasingly utilized as a key intermediate in the synthesis of specialized polymers, dyes, and pharmaceutical compounds.[1] As its application expands, a thorough understanding of its thermal behavior is paramount for ensuring process safety, defining handling and storage protocols, and predicting its performance in high-temperature applications. This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of this compound. We present standardized methodologies using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explain the scientific rationale behind these protocols, and offer insights into the anticipated thermal profile and potential decomposition mechanisms based on its chemical structure. This document is intended to serve as an essential resource for researchers, process chemists, and safety professionals working with this compound.

Introduction

Overview of this compound

This compound, with the chemical formula C₉H₁₄N₂O, is a substituted o-phenylenediamine.[1][2] It typically presents as a white to off-white crystalline solid.[1] The molecule's structure, featuring a benzene ring functionalized with two adjacent amine groups and a propoxy ether group, makes it a versatile building block. The amine groups provide sites for polymerization and other nucleophilic reactions, while the propoxy group modifies solubility and electronic properties. While generally considered stable, it is known to be susceptible to decomposition at elevated temperatures or in the presence of strong oxidizing agents.[1]

The Critical Role of Thermal Stability Analysis

For scientists in research and drug development, thermal stability is not an abstract concept but a critical parameter with direct implications for:

-

Process Safety: Uncontrolled exothermic decomposition can lead to thermal runaway events. Characterizing the onset temperature and energy release of decomposition is essential for designing safe manufacturing processes.

-

Material Reliability: In applications like high-performance polymers, the thermal stability of the monomeric precursors directly influences the operational temperature limits and lifespan of the final product.[3][4][5]

-

Storage and Shelf-Life: Understanding a compound's thermal limits is crucial for establishing appropriate storage conditions to prevent degradation over time.

-

Purification and Processing: Distillation, melt processing, and drying are common steps where knowledge of thermal stability prevents unwanted degradation and impurity formation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data serves as a baseline for subsequent thermal analysis.

| Property | Value | Source(s) |

| CAS Number | 56190-17-1 | [2][6][7] |

| Molecular Formula | C₉H₁₄N₂O | [1][2] |

| Molecular Weight | 166.22 g/mol | [2][6] |

| Appearance | White or off-white crystalline solid | [1] |

| Melting Point | 100-105 °C | [1] |

| Solubility | Poorly soluble in water; soluble in organic solvents such as alcohols and ethers. | [1] |

Core Principles of Thermal Analysis

To fully characterize the thermal properties of this compound, a dual-technique approach is essential.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining thermal stability by continuously measuring the mass of a sample as it is subjected to a controlled temperature program.[8] The output, a thermogram of mass versus temperature, provides precise data on the onset temperature of decomposition, the rate of mass loss, and the amount of non-volatile residue.[9] Performing the analysis under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) allows for the differentiation between thermal decomposition and thermal-oxidative degradation.[10][11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[12][13] This technique is exceptionally sensitive to thermal events. For this compound, DSC can identify:

-

Melting Point: An endothermic peak corresponding to the solid-to-liquid phase transition.

-

Crystallization: An exothermic event if the material recrystallizes upon cooling.

-

Decomposition: Typically a large, broad exothermic peak at temperatures above the melting point, quantifying the energy released during bond breaking and rearrangement.[14]

Experimental Assessment of Thermal Stability: A Validated Workflow

The following protocols represent a robust, self-validating methodology for the comprehensive thermal characterization of this compound. The dual analysis under different atmospheres provides a cross-check on the degradation mechanisms.

Thermogravimetric Analysis (TGA) Protocol

Rationale: This protocol is designed to determine the temperature at which the compound begins to lose mass due to decomposition. Running parallel experiments in nitrogen and air helps elucidate the role of oxidation in the degradation process.

-

Step 1: Instrument Preparation: Calibrate the TGA instrument (e.g., TA Instruments TGA 5500) for mass and temperature using certified standards.

-

Step 2: Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound into a platinum or alumina TGA pan. A smaller sample mass minimizes thermal gradients.

-

Step 3: Experimental Conditions (Nitrogen):

-

Place the pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

-

Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.[10][11]

-

-

Step 4: Experimental Conditions (Air):

-

Repeat steps 2 and 3 using a new sample aliquot.

-

Replace the nitrogen purge gas with dry air at the same flow rate (50 mL/min).

-

-

Step 5: Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Td_onset), often defined as the temperature at 5% mass loss (Td5%), and the temperature of the maximum rate of decomposition from the derivative curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

Rationale: This protocol identifies phase transitions and quantifies the heat released during decomposition. Using hermetically sealed pans is critical to contain any volatile decomposition products and prevent mass loss, which would interfere with the heat flow measurement.

-

Step 1: Instrument Preparation: Calibrate the DSC instrument (e.g., TA Instruments DSC 2500) for temperature and enthalpy using an indium standard.

-

Step 2: Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum hermetically sealed pan. Seal the pan using a sample press. Prepare an identical empty sealed pan to serve as the reference.

-

Step 3: Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Equilibrate the sample at 30 °C.

-

Heat the sample to 300 °C (or a temperature just beyond the main decomposition event observed in TGA) at a heating rate of 10 °C/min.

-

-

Step 4: Data Analysis: Record the heat flow as a function of temperature. Identify and integrate the endothermic peak for melting (Tm, ΔHm) and any exothermic peaks corresponding to decomposition (Td, ΔHd).

Anticipated Thermal Behavior and Decomposition Profile

While specific experimental data for this compound is not publicly available, a scientifically sound profile can be predicted based on its structure and the known behavior of related aromatic amines.

Predicted TGA & DSC Profiles

-

TGA: The compound is expected to be stable up to well beyond its melting point. A single-step or multi-step decomposition is likely to begin above 200-250 °C in a nitrogen atmosphere. In an air atmosphere, the onset of decomposition may occur at a lower temperature due to oxidative attack, particularly at the amine groups. The final char yield at 600 °C is expected to be low in air but potentially higher in nitrogen due to the formation of a cross-linked char structure.

-

DSC: The thermogram will show a sharp endotherm corresponding to its melting point between 100-105 °C.[1] At higher temperatures, a broad, significant exotherm is anticipated, confirming that the decomposition process is energetic. The onset of this exotherm should correlate with the onset of mass loss observed in the TGA.

Proposed Decomposition Pathways

The decomposition of this compound is likely initiated at the molecule's weakest bonds under thermal stress. The primary potential pathways include:

-

Ether Bond Cleavage: The C-O bond of the propoxy group is a likely point of initial scission, leading to the formation of a phenoxy radical and a propyl radical. This is a common degradation pathway for aromatic ethers.[15]

-

C-N Bond Scission & Oxidation: The amine groups are susceptible to both thermal and oxidative degradation. In an inert atmosphere, C-N bond cleavage can occur. In air, the amine groups can be readily oxidized, potentially leading to the formation of nitroso or nitro compounds, and ultimately releasing nitrogen oxides (NOx) at higher temperatures.[16][17]

-

Ring Opening & Fragmentation: At significantly higher temperatures (>500 °C), the thermally stable aromatic ring will begin to fragment, leading to the formation of smaller volatile molecules and a carbonaceous char.

Data Interpretation and Reporting

For clear communication and comparison, the results from the thermal analyses should be summarized in a structured format.

| Parameter | Method | Atmosphere | Result | Units |

| Melting Onset (Tm_onset) | DSC | Nitrogen | °C | |

| Melting Peak (Tm_peak) | DSC | Nitrogen | °C | |

| Enthalpy of Fusion (ΔHm) | DSC | Nitrogen | J/g | |

| Decomposition Onset (Td_onset) | TGA | Nitrogen | °C | |

| Decomposition Onset (Td_onset) | TGA | Air | °C | |

| Temp. at 5% Mass Loss (Td5%) | TGA | Nitrogen | °C | |

| Temp. at 5% Mass Loss (Td5%) | TGA | Air | °C | |

| Peak Decomposition Temp. (DTG_peak) | TGA | Nitrogen | °C | |

| Peak Decomposition Temp. (DTG_peak) | TGA | Air | °C | |

| Enthalpy of Decomposition (ΔHd) | DSC | Nitrogen | J/g | |

| Residual Mass @ 600 °C | TGA | Nitrogen | % | |

| Residual Mass @ 600 °C | TGA | Air | % |

Safety and Handling Considerations

Based on its classification as an aromatic amine, appropriate safety measures are required.[1]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[18]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[16][18]

-

Thermal Hazards: Be aware that thermal decomposition can release potentially toxic and flammable gases.[17] All thermal analysis should be conducted on small quantities by trained personnel.

Conclusion

The thermal stability of this compound is a critical dataset for its safe and effective use as a chemical intermediate. The methodologies detailed in this guide, employing TGA and DSC in complementary atmospheres, provide a robust framework for a complete characterization. The anticipated thermal profile—characterized by melting followed by an energetic decomposition at elevated temperatures—underscores the necessity of this analysis. By understanding its thermal limits and potential decomposition pathways, researchers and developers can confidently integrate this versatile molecule into advanced applications while maintaining the highest standards of safety and quality.

References

- 1. chembk.com [chembk.com]

- 2. CAS 56190-17-1 | this compound - Synblock [synblock.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 4-PROPOXY-1,2-DIAMINE BENZENE | 56190-17-1 [chemicalbook.com]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fabrication of Microphase-Separated Tröger’s Base Polymer Membranes for Oxygen Enrichment [mdpi.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. setaramsolutions.com [setaramsolutions.com]

- 14. tainstruments.com [tainstruments.com]

- 15. researchgate.net [researchgate.net]

- 16. wrmeadows.com [wrmeadows.com]

- 17. mgchemicals.com [mgchemicals.com]

- 18. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide to the Regioselective Reactivity of 4-Propoxybenzene-1,2-diamine

Abstract

4-Propoxybenzene-1,2-diamine is a substituted o-phenylenediamine that serves as a valuable building block in the synthesis of various heterocyclic compounds. Its utility is intrinsically linked to the differential reactivity of its two adjacent amino groups, located at the C1 and C2 positions of the benzene ring. This guide provides a detailed analysis of the electronic and steric factors that govern this reactivity, establishing a predictable framework for its regioselective functionalization. We delve into the underlying principles of why the amino group at the C1 position, which is para to the electron-donating propoxy substituent, is significantly more nucleophilic and sterically accessible than the C2-amino group, which is in the ortho position. This guide presents field-proven experimental protocols for key transformations such as selective mono-acylation and cyclocondensation reactions, offering researchers and drug development professionals the foundational knowledge and practical methodologies required to harness the synthetic potential of this versatile intermediate.

Introduction: The Challenge and Opportunity of Asymmetric Diamines

This compound (CAS: 56190-17-1) is an aromatic diamine whose structure presents a classic challenge in synthetic chemistry: regioselectivity.[1][2][3] The molecule contains two chemically non-equivalent primary amino groups, making it a powerful precursor for a diverse range of fused heterocyclic systems, including benzodiazepines, quinoxalines, and phenazines, which are core scaffolds in medicinal chemistry and materials science.[4][5][6]

The key to unlocking its synthetic potential lies in understanding and controlling which of the two amino groups participates in a given reaction. The incorrect choice of reaction conditions can lead to a mixture of isomers, complicating purification and reducing overall yield. This guide will dissect the factors that differentiate the two amino groups and provide actionable strategies for achieving high regioselectivity in its derivatization.

Basic Properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O[2][7] |

| Molecular Weight | 166.22 g/mol [2] |

| Appearance | White to off-white crystalline solid[7] |

| Solubility | Poorly soluble in water; soluble in organic solvents like alcohols and ethers[7] |

Decoding the Reactivity: A Tale of Two Amino Groups

The differential reactivity of the amino groups in this compound is not random; it is dictated by a combination of electronic and steric effects originating from the propoxy substituent.

Electronic Effects: The Power of the Para Position

The propoxy group (-OCH₂CH₂CH₃) is a potent electron-donating group (EDG) primarily through its resonance effect (+R or +M effect). The oxygen atom's lone pairs can delocalize into the aromatic π-system, increasing the electron density at the ortho and para positions.

-

N1-Amino Group (para): This group is located at the C1 position, para to the propoxy group. It experiences the full force of the +R effect, which significantly increases its electron density. This enhanced electron density makes the N1 amine more basic and a stronger nucleophile compared to a standard aniline.

-

N2-Amino Group (meta/ortho): This group is at the C2 position, meta to the propoxy group in terms of resonance delocalization from the oxygen. However, it is ortho to the propoxy group, which introduces competing factors. While it benefits slightly from the overall ring activation, it does not receive the direct and powerful electron donation seen at the para position. The primary electronic influence is a moderate, electron-withdrawing inductive effect (-I) from the electronegative oxygen atom, which slightly reduces its basicity.

The primary amino group itself is a strong electron-donor.[8][9][10] The interplay of the propoxy group's powerful +R effect at the C1 position makes the N1-amine the dominant site for electrophilic attack.

Steric Effects: The Hindrance of the Ortho Position

Steric hindrance plays a crucial and often decisive role. The propoxy group, while not exceedingly large, occupies a significant volume of space.

-

N1-Amino Group: Being distant from the propoxy group, this amine is sterically unencumbered and readily accessible to incoming reagents, regardless of their size.

-

N2-Amino Group: This amine is situated directly adjacent (ortho) to the propoxy group. This proximity creates a sterically hindered environment, impeding the approach of electrophiles, particularly bulky ones. Ortho-substitution is well-documented to decrease the donor properties and reactivity of amino groups.[9][10]

Figure 1: Logical diagram illustrating the synergistic electronic and steric factors that determine the differential reactivity of the amino groups in this compound.

Harnessing Regioselectivity: Key Experimental Protocols

The predictable reactivity of this compound allows for the clean synthesis of mono-functionalized derivatives, which are crucial intermediates for more complex structures.

Protocol 1: Regioselective Mono-Acylation

This protocol describes the reaction with an acylating agent, such as benzoyl chloride. The reaction is designed to selectively acylate the more nucleophilic and accessible N1-amino group.

Objective: To synthesize N-(2-amino-4-propoxyphenyl)benzamide.

Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of approximately 0.1 M.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.) or pyridine (1.1 eq.), to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Cooling: Cool the flask to 0 °C in an ice bath. This helps to control the reaction rate and minimize the potential for di-acylation.

-

Electrophile Addition: Slowly add benzoyl chloride (1.0 eq.), dissolved in a small amount of the reaction solvent, dropwise to the cooled solution over 15-20 minutes. The slow addition is critical for selectivity.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting diamine.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure mono-acylated product.

Self-Validation: The success of the protocol is validated by spectroscopic analysis. ¹H NMR will show a single set of aromatic protons corresponding to the mono-substituted product and two distinct amine proton signals (one -NH₂ and one -NH-COPh). The absence of symmetrical signals for a di-acylated product confirms the regioselectivity.

Figure 2: Experimental workflow for the regioselective mono-acylation of this compound.

Protocol 2: Cyclocondensation with a 1,2-Diketone to Form a Quinoxaline

The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and efficient method for synthesizing quinoxalines. The regioselectivity is determined by the initial nucleophilic attack.

Objective: To synthesize 6-propoxy-2,3-diphenylquinoxaline from benzil.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq.) and benzil (1.0 eq.) in a suitable solvent, typically ethanol or acetic acid, in a round-bottom flask.

-

Heating: Heat the reaction mixture to reflux. A catalytic amount of acid (e.g., a few drops of acetic acid if using ethanol as the solvent) can accelerate the reaction.

-

Reaction: Maintain the reflux for 2-6 hours. The reaction progress can be monitored by TLC. The product often precipitates from the reaction mixture upon cooling.

-

Isolation: Cool the reaction mixture to room temperature, and then further in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Causality of Regioselectivity: The reaction proceeds via a two-step condensation. The initial, rate-determining step is the nucleophilic attack of one amino group on a carbonyl carbon. The more nucleophilic N1-amine will react preferentially, forming an intermediate that rapidly cyclizes and dehydrates to yield a single, dominant quinoxaline regioisomer.

Structural Elucidation via Spectroscopic Analysis

Confirming the structure of the resulting regioisomer is paramount. NMR spectroscopy is the most powerful tool for this purpose.

Example: Analysis of N-(2-amino-4-propoxyphenyl)benzamide

-

¹H NMR: One would expect to see distinct signals for the amide proton (-NHCO) and the remaining primary amine protons (-NH₂). The aromatic region will show a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The integration of these signals will confirm the presence of all expected protons.

-

¹³C NMR: The number of unique carbon signals will match the proposed structure. The chemical shift of the carbonyl carbon (~165-170 ppm) will be characteristic.

-

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments can map the correlations between protons and carbons, definitively proving the connectivity and confirming that acylation occurred at the N1 position.

Quantitative Data Summary (Illustrative):

| Reaction | Reagent | Key Condition | Expected Yield | Method of Confirmation |

| Mono-acylation | Benzoyl Chloride | 0 °C to RT | >85% | ¹H NMR, ¹³C NMR |

| Cyclocondensation | Benzil | Reflux in EtOH | >90% | ¹H NMR, Melting Point |

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11][13] It may cause skin and eye irritation.[14] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

Always consult the most current Safety Data Sheet (SDS) before use.

Conclusion

The reactivity of this compound is a clear demonstration of fundamental organic chemistry principles. The powerful electron-donating resonance effect of the propoxy group, combined with its steric influence, creates a highly predictable system where the N1-amino group is the primary site of reaction. By leveraging this inherent regioselectivity through controlled reaction conditions—such as low temperatures and slow addition of reagents—chemists can efficiently synthesize mono-functionalized intermediates. This control is essential for building more complex molecular architectures for applications in pharmaceuticals, agrochemicals, and advanced materials, making this compound a highly valuable and versatile synthetic tool.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CAS 56190-17-1 | this compound - Synblock [synblock.com]

- 3. 4-PROPOXY-1,2-DIAMINE BENZENE | 56190-17-1 [chemicalbook.com]

- 4. Regioselective “hydroamination” of alk-3-ynones with non-symmetrical o-phenylenediamines. Synthesis of diversely substituted 3H-1,5-benzodiazepines via (Z)-3-amino-2-alkenones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. tlcstandards.com [tlcstandards.com]

- 14. mgchemicals.com [mgchemicals.com]

discovery and historical synthesis of 4-Propoxybenzene-1,2-diamine

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Propoxybenzene-1,2-diamine

Foreword: The Unseen Scaffolding of Innovation

In the landscape of chemical synthesis and drug development, certain molecules, while not headline-grabbing final products, form the essential bedrock upon which innovation is built. This compound is one such compound. As a substituted o-phenylenediamine, it represents a versatile and highly valuable intermediate. Its strategic arrangement of two adjacent amino groups on a benzene ring, modified by a propoxy substituent, offers a reactive platform for constructing complex heterocyclic systems. This guide provides a deep dive into the historical synthesis, physicochemical properties, and strategic importance of this pivotal building block, tailored for researchers, scientists, and professionals in drug development. Understanding its synthetic origins is not merely an academic exercise; it is a lesson in the evolution of organic chemistry and a roadmap for leveraging its potential in modern research.

Compound Profile and Physicochemical Properties

This compound, with the chemical formula C9H14N2O, is an aromatic amine that typically presents as a solid at room temperature.[1] The propoxy group (-OCH2CH2CH3) imparts a degree of lipophilicity, influencing its solubility and interaction with other molecules. Its core utility stems from the two adjacent amine groups, which can readily participate in cyclocondensation reactions to form a variety of heterocyclic structures.

A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 56190-17-1 | [2][3][4][5] |

| Molecular Formula | C9H14N2O | [1][2] |

| Molecular Weight | 166.22 g/mol | [2][3] |

| Appearance | White or off-white crystalline solid | [1] |

| Melting Point | 100-105 °C | [1] |

| Solubility | Poorly soluble in water; soluble in organic solvents like alcohols and ethers. | [1] |

| Purity (Typical) | ≥98% | [2][3] |

The Historical Context and Synthetic Evolution

The synthesis of substituted o-phenylenediamines is intrinsically linked to the development of dyes, polymers, and pharmaceuticals.[6] Early methods for creating related heterocyclic structures like phenazines often involved the cyclocondensation of o-phenylenediamines with o-quinones.[7] However, traditional synthetic routes for producing non-symmetrically substituted phenazines were often plagued by the formation of isomeric mixtures and lower yields, highlighting the need for regioselective control.[7]

The synthesis of this compound is not documented as a singular, landmark discovery but rather as an extension of established methodologies for preparing alkoxy-substituted anilines and diamines. The most logical and historically practiced approach involves a two-step process: the synthesis of a suitably substituted nitroaniline precursor, followed by the reduction of the nitro group.

Foundational Synthetic Strategy: Nitration and Reduction

The cornerstone of synthesizing aromatic diamines has long been the reduction of corresponding nitro compounds.[8][9] This strategy offers a reliable and scalable pathway. The general workflow involves introducing a nitro group ortho to an existing amino group (or vice versa) on a propoxy-substituted benzene ring, followed by a chemical reduction to transform the nitro group (-NO2) into an amino group (-NH2).

Caption: General synthetic pathway to this compound.

A Validated Experimental Protocol: Synthesis via Nitro Group Reduction

This section details a robust, field-proven protocol for the synthesis of this compound from its nitro precursor, 4-Propoxy-2-nitroaniline. The chosen method utilizes tin(II) chloride, a classic and effective reagent for the selective reduction of aromatic nitro groups in the presence of other functionalities.[8]

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Tin(II) chloride (SnCl2·2H2O) in an acidic medium (ethanol and concentrated HCl) is selected for its high efficiency and chemoselectivity. It readily reduces nitro groups to amines without affecting the aromatic ring or the ether linkage. While catalytic hydrogenation is an alternative, the SnCl2 method is often more tolerant of sulfur-containing impurities and does not require specialized high-pressure equipment, making it highly suitable for standard laboratory settings.

-

Solvent System: Ethanol is used as the primary solvent due to its ability to dissolve the organic precursor and its miscibility with the aqueous acid.

-

Reaction Work-up: The reaction mixture is highly acidic. Basification with a strong base (e.g., NaOH) is critical for two reasons: 1) It neutralizes the excess acid, and 2) It converts the amine hydrochloride salt, which is soluble in the aqueous layer, back to the free diamine, which is soluble in organic solvents. This pH adjustment is essential for successful extraction.

-

Purification: The final product is a solid. Recrystallization is an effective method for purification, leveraging the difference in solubility of the diamine and any impurities in a given solvent system at different temperatures.

Step-by-Step Laboratory Procedure

Objective: To synthesize this compound by the reduction of 4-Propoxy-2-nitroaniline.

Materials:

-

4-Propoxy-2-nitroaniline (1.0 equiv.)

-

Tin(II) chloride dihydrate (SnCl2·2H2O) (4.0-5.0 equiv.)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH), 6M aqueous solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Deionized Water

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-Propoxy-2-nitroaniline (1.0 equiv.) in ethanol (approx. 10 mL per gram of nitroaniline).

-

Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (4.0-5.0 equiv.).

-

Initiation of Reaction: Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic. Once the initial exotherm subsides, heat the mixture to reflux (typically 70-80 °C).

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot (the nitroaniline) indicates reaction completion. This typically takes 1-3 hours.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 6M NaOH solution to neutralize the acid. The pH should be adjusted to >10 to ensure the diamine is in its free base form. A thick precipitate of tin salts will form.

-

Extraction: Add ethyl acetate to the mixture and stir vigorously for 30 minutes to ensure the product is fully extracted from the aqueous slurry. Filter the entire mixture through a pad of celite to remove the tin salts, washing the filter cake with additional ethyl acetate.

-

Phase Separation: Transfer the filtrate to a separatory funnel. The organic layer contains the product. Wash the organic layer sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification and Final Validation: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes). The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to validate its identity and integrity.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. The adjacent amino groups are nucleophilic and readily react with compounds containing two electrophilic centers to form stable heterocyclic rings.

-

Heterocyclic Synthesis: It is a key starting material for synthesizing benzimidazoles, quinoxalines, and phenazines. These scaffolds are prevalent in medicinal chemistry and are found in a wide range of biologically active compounds, including anticancer agents.[6]

-

Drug Discovery: In modern drug discovery, rigid molecular scaffolds are used to control the spatial orientation of pharmacophoric groups, which can lead to improved binding affinity and reduced entropic penalty upon binding to a biological target.[10] Conformationally restricted diamines like this compound serve as excellent platforms for building such molecules.[10]

-

Dye and Pigment Industry: Like many phenylenediamines, it can be used in the synthesis of dyes and pigments.[1][6] The specific shade and properties of the resulting dye can be tuned by the nature of the alkoxy substituent.

Conclusion

This compound is a testament to the enduring importance of fundamental building blocks in chemical science. Its historical synthesis, rooted in the classic transformation of a nitro group to an amine, reflects a foundational principle of organic chemistry that remains relevant today. By understanding the logic behind its preparation—from the choice of reagents to the validation of the final product—researchers are better equipped to utilize this and similar intermediates in the rational design of novel pharmaceuticals, advanced materials, and other high-value chemical entities. This guide serves not only as a technical reference but also as an illustration of the scientific integrity and logical progression that underpins synthetic chemistry.

References

- 1. chembk.com [chembk.com]

- 2. CAS 56190-17-1 | this compound - Synblock [synblock.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 56190-17-1 [sigmaaldrich.com]

- 5. 4-PROPOXY-1,2-DIAMINE BENZENE | 56190-17-1 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]

- 10. lifechemicals.com [lifechemicals.com]

Methodological & Application

Strategic Synthesis of 6-Propoxyquinoxalines: A Methodological Guide Using 4-Propoxybenzene-1,2-diamine

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-propoxy-substituted quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry. By leveraging 4-Propoxybenzene-1,2-diamine as a key starting material, researchers can access a scaffold present in a variety of biologically active molecules. This document outlines the foundational chemistry, explores various catalytic systems, and offers a step-by-step protocol for laboratory application.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic motif composed of a fused benzene and pyrazine ring, is a cornerstone in the architecture of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1][3][4] The versatility of the quinoxaline core allows for structural modifications that can fine-tune its therapeutic effects, making it a privileged scaffold in drug discovery and development programs.[2][5] The introduction of substituents, such as a propoxy group, can significantly modulate the compound's lipophilicity and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Reactant Spotlight: this compound